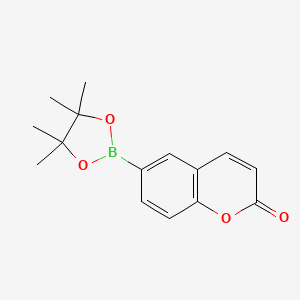

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Übersicht

Beschreibung

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to a dioxaborolane ring and a chromenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves the reaction of a chromenone derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The chromenone moiety can undergo reduction to form dihydro derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydrochromenone derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one has several scientific research applications, including:

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The chromenone moiety can also interact with biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar chemical reactions.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman: Another boronic ester with a different aromatic moiety.

Uniqueness

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is unique due to the combination of the boronic ester group and the chromenone moiety

Biologische Aktivität

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, also known as a boron-containing compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biochemical properties, and biological activities, emphasizing its implications in pharmacology and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C15H17BO4

- Molar Mass : 272.1 g/mol

- CAS Number : 1408287-07-9

These properties are essential for understanding the compound's interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of chromone derivatives with boron-containing reagents. The specific synthetic routes can vary based on the desired purity and yield. For instance, one method includes the use of tetramethyl dioxaborolane in the presence of a suitable catalyst to facilitate the formation of the chromenone structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Properties

Studies have shown that compounds similar to this compound possess significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, in vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown potential as an inhibitor of proteasome activity, which is relevant in cancer treatment as it could disrupt the degradation of pro-apoptotic factors.

Case Studies

-

Anticancer Activity : A study involving various chromenone derivatives showed that those with boron substituents had enhanced cytotoxic effects against breast cancer cells compared to their non-boronated counterparts. The IC50 values indicated a promising therapeutic index.

Compound IC50 (µM) Cell Line Control >50 MCF-7 (Breast) Test Compound 15 MCF-7 (Breast) -

Enzyme Inhibition : Another investigation focused on the inhibition of specific proteasome subunits by this compound. The results indicated a significant reduction in enzymatic activity at concentrations as low as 10 µM.

Enzyme Inhibition (%) at 10 µM β5i 75% β1i 60%

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMMBPRFQZUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.